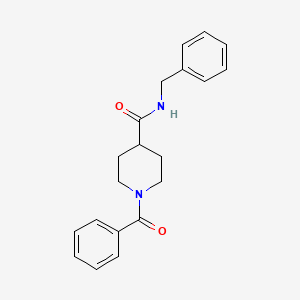
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as HMQ-T or HMQP, and it belongs to a class of compounds known as benzamides. HMQ-T has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of HMQ-T is not fully understood. However, studies have shown that the compound can modulate several cellular signaling pathways, including the NF-κB pathway and the MAPK pathway. HMQ-T has also been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
HMQ-T has been shown to exhibit several biochemical and physiological effects. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines, increase the expression of antioxidant enzymes, and reduce oxidative stress in cells and animal models of disease. HMQ-T has also been shown to improve cognitive function and reduce the severity of neurological damage in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HMQ-T in lab experiments is its ability to modulate several cellular signaling pathways, making it a useful tool for studying the mechanisms of disease. However, one limitation of using HMQ-T is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on HMQ-T. One area of research could focus on optimizing the synthesis of the compound to improve its solubility and bioavailability. Another area of research could focus on exploring the compound's potential therapeutic applications in a range of disease models. Additionally, future research could focus on elucidating the exact mechanisms of action of HMQ-T and identifying potential drug targets for the compound.
Métodos De Síntesis
The synthesis of HMQ-T involves several steps, starting with the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and sodium borohydride to form the intermediate 2-(hydroxymethyl)-6-methylquinoline. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride and propylamine to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide.
Aplicaciones Científicas De Investigación
HMQ-T has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory effects. Studies have shown that HMQ-T can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of disease.
Another area of research has focused on HMQ-T's neuroprotective effects. Studies have shown that HMQ-T can protect neurons from oxidative stress and reduce the severity of neurological damage in animal models of disease.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-8-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-9-15(2)6-7-21(16)24-22(18)26/h6-7,9-13H,5,8,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADKDTPXGWTMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)
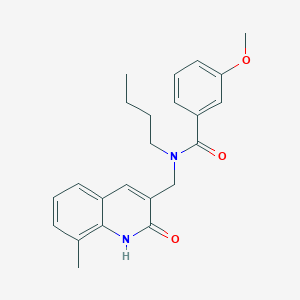
![3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)
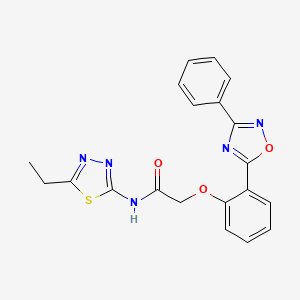
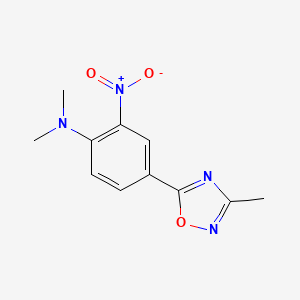

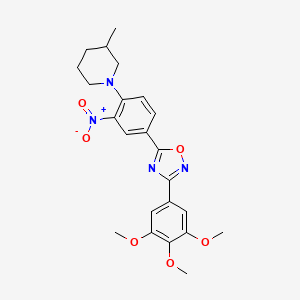

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)
